molecular formula C15H11NOS B14276939 1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one CAS No. 141071-22-9

1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one

Cat. No.: B14276939
CAS No.: 141071-22-9
M. Wt: 253.32 g/mol
InChI Key: RYTWFQTWVOYSLA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one can be synthesized through several methods. One common method involves the reaction of amines with thiophosgene . This reaction is typically carried out in a dichloromethane solvent under controlled temperature conditions to ensure safety and efficiency. Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . This method is advantageous due to its lower toxicity and cost.

Industrial Production Methods

For industrial production, the synthesis of isothiocyanates often involves the reaction of phenyl chlorothionoformate with primary amines . This method is preferred due to its high yield and scalability. The reaction is carried out under nitrogen protection to prevent oxidation and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to induce oxidative stress and modulate signaling pathways is also being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 1-Isocyano-2-phenyl-ethanone
  • 1-(2-Isocyanophenyl)-2-phenylethan-1-one
  • 2-(2-Isocyanophenyl)-naphthalene

Uniqueness

1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one is unique due to its isothiocyanate group, which imparts distinct reactivity and biological activity compared to its isocyanate counterparts .

Properties

CAS No.

141071-22-9

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

1-(2-isothiocyanatophenyl)-2-phenylethanone

InChI

InChI=1S/C15H11NOS/c17-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16-11-18/h1-9H,10H2

InChI Key

RYTWFQTWVOYSLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2N=C=S

Origin of Product

United States

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